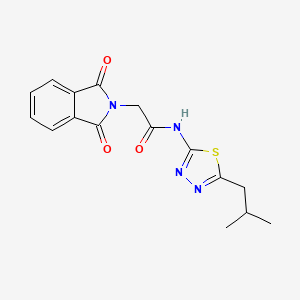
N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential use as a pharmaceutical drug. MPAA is a member of the class of compounds known as piperidines, which are commonly used in the synthesis of various drugs due to their unique chemical properties. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. It has also been found to interact with the dopaminergic and cholinergic systems, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to improve cognitive function and memory. N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various neurological disorders and for developing new pharmaceutical drugs. However, one limitation of using N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide. One area of interest is the development of new pharmaceutical drugs based on the structure of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide. Another area of interest is the study of the biochemical and physiological effects of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide on various neurological disorders. Finally, the potential use of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide as a treatment for cancer is also an area of interest for future research.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with piperidine in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to form the final compound, N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide. The synthesis of N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has been optimized through various methods, including the use of microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has been studied extensively for its potential use as a pharmaceutical drug. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide has also been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-8-4-3-7-12(13)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJUCEIDXLZWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(1-piperidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)




![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)

![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)
